molecular formula C16H16ClN3O2 B2642618 2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one CAS No. 1448026-61-6

2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one

Cat. No.: B2642618
CAS No.: 1448026-61-6
M. Wt: 317.77
InChI Key: YPUKHMMDYNWHMZ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one is a synthetic organic compound that features a unique combination of a chlorophenoxy group and a pyrrolo[3,4-d]pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one typically involves multi-step organic reactions. One common approach includes the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane, followed by the construction of the pyrrolo ring . This method provides an efficient route to the pyrrolo[3,4-d]pyrimidine system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions, optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for cross-coupling reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with modified functional groups.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways, leading to altered cell behavior. This inhibition is often achieved through competitive binding at the active site of the enzyme, preventing the natural substrate from accessing the site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its potential as a kinase inhibitor and its versatility in synthetic chemistry make it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c1-16(2,22-13-5-3-12(17)4-6-13)15(21)20-8-11-7-18-10-19-14(11)9-20/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUKHMMDYNWHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CC2=CN=CN=C2C1)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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